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Compound of Interest

Compound Name: 1-Phenyl-1-decanol

Cat. No.: B12290155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic alcohol, 1-Phenyl-1-decanol. The information detailed herein, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for
the unequivocal identification, characterization, and quality control of this compound in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-Phenyl-1-decanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.25-7.40 Multiplet 5H Ar-H
~4.60 Triplet 1H CH(OH)
~1.80 Multiplet 2H -CH(H)-CH(OH)
~1.20-1.40 Multiplet 14H -(CHz)7-
~0.88 Triplet 3H -CHs
~1.5-2.5 Broad Singlet 1H -OH

Note: *H NMR data is predicted based on known chemical shift values for similar functional

groups. The chemical shift of the hydroxyl proton can vary depending on solvent and

concentration.

BC NMR

Chemical Shift (d) ppm

Assignment

~145 Ar-C (quaternary)
~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~75 CH(OH)

~39 -CH2-CH(OH)
~32 -CH2-

~29 -CHz- (multiple)
~26 -CHa-

~23 -CHa-

~14 -CHs
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Note: While a 13C NMR spectrum for 1-Phenyl-1-decanol is referenced in the PubChem
database (CID 572065), specific peak assignments are based on typical values for similar

structures.

Infrared (IR) Spectroscopy
Wavenumber (cm~12) Intensity Assignment
~3350 Strong, Broad O-H stretch
~3030 Medium Aromatic C-H stretch
~2925, ~2855 Strong Aliphatic C-H stretch
~1600, ~1495, ~1450 Medium to Weak Aromatic C=C stretch
~1050 Medium C-O stretch
700, ~760 Strong Aromatic C-H bend (out-of-

plane)

Note: IR data is based on characteristic absorption frequencies for alcohols and aromatic
compounds.

Mass Spectrometry (MS)

Mass-to-Charge Ratio

(mi2) Relative Intensity Assignment

miz

234 Low [M]* (Molecular lon)

216 Variable [M-H20]*

107 High [C7H7Q]* (Benzylic fragment)
79 Medium [CeH7]*

77 Medium [CeHs]* (Phenyl cation)

Note: Mass spectrometry data is based on typical fragmentation patterns of secondary benzylic
alcohols and includes experimentally reported high-intensity fragments from PubChem (CID
572065).[1]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b12290155?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-1-decanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12290155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-Phenyl-1-decanol (approximately 10-20 mg) is
dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard (& 0.00 ppm).

Instrumentation: *H and 13C NMR spectra are acquired on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

IH NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve
an adequate signal-to-noise ratio. Standard acquisition parameters include a spectral width
of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45
degrees.

13C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify
the spectrum to a series of singlets. A larger number of scans is usually required compared
to 'H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of neat 1-Phenyl-1-decanol is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride,
CCla) can be prepared and placed in a liquid IR cell.

 Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.
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o Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is
first recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The instrument records an interferogram, which is then Fourier-transformed to
produce the final spectrum. Data is typically collected over the range of 4000-400 cm~1,

» Data Processing: The final spectrum is typically presented as percent transmittance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like 1-Phenyl-1-decanol. A dilute solution
of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the
GC.

« lonization: As the compound elutes from the GC column and enters the mass spectrometer,
it is ionized, most commonly using Electron lonization (El) at 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative
intensity of the ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques for structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Complementary Nature of Spectroscopic Methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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decanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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